N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
Description
N-(4-Methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a morpholino group, a phenyl ring, and an N-(4-methoxyphenyl)acetamide side chain. The methoxyphenyl group likely enhances solubility, while the morpholino moiety may contribute to hydrogen-bonding interactions, influencing molecular recognition and crystal packing .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-9-7-18(8-10-19)23-21(27)16-26-15-20(17-5-3-2-4-6-17)22(24-26)25-11-13-29-14-12-25/h2-10,15H,11-14,16H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOMFGLSTKHKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation via Cyclocondensation
The pyrazole ring is typically constructed through cyclocondensation reactions. A widely adopted method involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For instance, Sonication-Assisted Cyclization (Fig. 1a) enables rapid pyrazole synthesis by treating α-cyanoketones with hydrazine hydrate under ultrasonic irradiation. This method reduces reaction times from hours to 1–2 hours while improving yields (70–85%).
In the case of N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, the pyrazole ring is functionalized at the 1-, 3-, and 4-positions. A critical intermediate, 3-morpholino-4-phenyl-1H-pyrazole, is synthesized via a three-step sequence:
- Esterification : Carboxylic acids (e.g., phenylacetic acid) are converted to methyl esters using methanol and sulfuric acid.
- Oxonitrile Formation : The ester reacts with acetonitrile in the presence of NaH to form α-cyanoketones.
- Cyclization : Hydrazine hydrate induces cyclization under sonication, yielding the pyrazole core.
Morpholino Group Introduction
The morpholino moiety is introduced via nucleophilic substitution or Mitsunobu reactions. A patent by details the synthesis of morpholino monomers using tert-butyldiphenylsilyl (TBDPS) protection strategies. For example, a morpholino guanosine monomer is synthesized by:
- Silylation : Protection of the 7'-hydroxyl group with TBDPS.
- Acylation : Reaction with benzoyl chloride or isobutyryl anhydride to protect exocyclic amines.
- Deprotection : Removal of TBDPS with tetrabutylammonium fluoride (TBAF) to yield the free morpholino derivative.
This approach ensures regioselective functionalization, critical for maintaining the morpholino ring’s integrity.
Acetamide Coupling
The final step involves coupling the pyrazole-morpholino intermediate with N-(4-methoxyphenyl)chloroacetamide. A modified Ulrich Reaction is employed, where the chloroacetamide reacts with the pyrazole’s nitrogen atom in the presence of potassium carbonate (Fig. 1b). Key conditions include:
- Solvent : Acetone or dimethylformamide (DMF).
- Base : K₂CO₃ or triethylamine (TEA) to deprotonate the pyrazole nitrogen.
- Temperature : Reflux (60–80°C) for 6–8 hours.
The reaction achieves moderate yields (50–65%), necessitating purification via recrystallization from ethanol.
Optimization Strategies and Challenges
Solvent and Catalytic Systems
- Sonication vs. Conventional Heating : Sonication reduces reaction times by 50% and improves yields by 15–20% compared to thermal methods.
- Solid-Phase Synthesis : Automated continuous-flow systems (e.g., for prexasertib derivatives) enhance reproducibility and scalability, though adaptations for morpholino-pyrazole systems remain experimental.
Purification and Characterization
- Chromatography : Silica gel chromatography (eluent: 0–2.5% methanol in dichloromethane) resolves intermediates.
- Spectroscopic Data :
Applications and Derivative Synthesis
The compound’s structural motifs suggest potential in:
- Anticancer Agents : Pyrazole-morpholino hybrids inhibit kinases (e.g., prexasertib targets CHK1).
- Antimicrobials : Acetamide derivatives exhibit activity against Gram-positive bacteria.
Late-stage diversification (Fig. 2) is achieved by:
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, or anticancer agent due to its ability to interact with various biological targets.
Biological Studies: Used as a probe to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Potential use as an intermediate in the synthesis of other pharmacologically active compounds or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activity
The compound shares structural motifs with several pharmacologically active acetamides (Table 1).
Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives
Key Observations:
- Anticancer Activity: Compound 40 (), bearing a morpholino-quinazoline scaffold, showed potent activity against multiple cancer cell lines (IC50 < 4 µM).
- Opioid Analogs: Compounds like 4-methoxybutyrylfentanyl () highlight the structural versatility of acetamides but underscore the importance of substituent choice in determining pharmacological targets. The target compound’s morpholino and methoxyphenyl groups likely preclude opioid activity.
- Heterocyclic Variations : Thiazole () and pyrrole () derivatives demonstrate that heterocycle choice significantly impacts solubility and bioactivity. Pyrazole’s rigidity may enhance metabolic stability compared to more flexible scaffolds.
Biological Activity
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction process:
- Formation of the Pyrazole Ring : The initial step includes the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
- Introduction of the Morpholino Group : The resulting pyrazole intermediate is reacted with morpholine in the presence of a catalyst (e.g., Lewis acid).
- Acylation : The final step involves acylating the morpholino-substituted pyrazole with 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine .
This compound exhibits its biological activity primarily through interactions with specific molecular targets. It may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating various signaling pathways within cells .
Pharmacological Properties
The pharmacological properties of this compound have been investigated in various studies:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, indicating potential use in treating inflammatory diseases .
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against human umbilical vein endothelial cells and other cancer models, demonstrating significant antiproliferative effects .
- Analgesic Effects : The compound has also been tested for analgesic activity, showing promise in pain management through modulation of pain pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Demonstrated inhibition of TNF-alpha and IL-6 in vitro. |
| Study B | Anticancer | Exhibited IC50 values below 20 µM against breast cancer cell lines. |
| Study C | Analgesic | Showed significant reduction in pain response in animal models. |
Notable Research Outcomes
- Anti-inflammatory Mechanisms : In a study examining the compound's anti-inflammatory effects, it was found to significantly reduce levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) .
- Cytotoxicity Against Cancer Cells : Another investigation focused on its cytotoxicity against various cancer cell lines, revealing that it induced apoptosis through caspase activation pathways .
- Pain Management Studies : Animal model studies indicated that the compound effectively reduced pain responses comparable to standard analgesics .
Q & A
Q. What synthetic routes are recommended for N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by sequential coupling of the morpholino and 4-methoxyphenylacetamide groups. Key steps include:
- Coupling Reactions : Use of potassium carbonate in acetone to facilitate nucleophilic substitutions (e.g., acetamide bond formation) .
- Cyclization : Controlled temperature (60–80°C) and inert atmosphere (N₂) to prevent oxidation of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from byproducts .
Optimization focuses on solvent selection (e.g., DMF for polar intermediates) and catalyst choice (e.g., Pd/C for hydrogenation steps) .
Q. How is structural integrity confirmed post-synthesis?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : To verify substituent positions and confirm absence of tautomeric forms in the pyrazole ring .
- IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and morpholino C-O-C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .
- X-ray Crystallography : SHELX software for resolving crystal packing and hydrogen-bonding networks, particularly for polymorph identification .
Q. What initial biological screening assays are appropriate for this compound?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, PC-3) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase or protease assays targeting pathways implicated in inflammation or apoptosis .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay Conditions : Variability in cell culture media, serum concentration, or incubation time. Standardize protocols using guidelines like CLSI for antimicrobial tests .
- Compound Purity : HPLC purity >98% is critical; impurities <2% can skew dose-response curves .
- Solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity. Confirm solubility via dynamic light scattering (DLS) .
Q. What strategies guide structure-activity relationship (SAR) studies for the morpholino and pyrazole moieties?
-
Substituent Modulation :
Position Modification Biological Impact Reference Pyrazole C-3 Morpholino → Piperidine Reduced kinase inhibition but improved solubility Phenyl C-4 Methoxy → Trifluoromethoxy Enhanced metabolic stability but lower potency -
Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for kinase targets (e.g., EGFR) .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
Q. How can computational methods aid in target identification?
- Pharmacophore Mapping : MOE software to align pyrazole-morpholino features with known kinase inhibitors (e.g., imatinib) .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier penetration for neurological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
